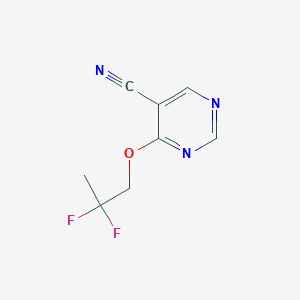

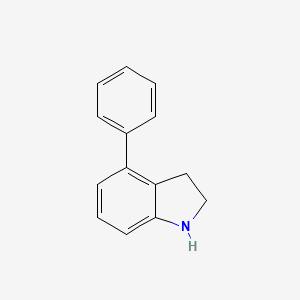

1-(Trimethylsilyl)-1H-indole

Vue d'ensemble

Description

The trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . It’s often used as a protecting group in organic synthesis .

Synthesis Analysis

The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The exact structure of “1-(Trimethylsilyl)-1H-indole” would involve this group attached to an indole molecule, but the specifics would depend on the exact location of the attachment.Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Trimethylsilyl)-1H-indole” would depend on the specifics of the molecule. In general, trimethylsilyl groups can increase the volatility of a compound .Applications De Recherche Scientifique

Cycloaddition Reactions

1-(Trimethylsilyl)-1H-indole has been used in various cycloaddition reactions. A study by Boese, Sickle, and Vollhardt (1994) explored its use in the cobalt-mediated [2+2+2] cycloaddition of α,ω-diynes to the 2,3-double bond of indole, yielding complex dihydrocarbazoles (Boese, Sickle, & Vollhardt, 1994). Another study demonstrated its role in metal-free dearomative [5+2]/[2+2] cycloaddition with ortho-(trimethylsilyl)aryl triflates, facilitating the synthesis of dibenzo[b,e]azepine derivatives (Chen et al., 2021).

Synthesis of Heterocyclic Compounds

1-(Trimethylsilyl)-1H-indole is instrumental in synthesizing various heterocyclic compounds. For instance, a study described its use in synthesizing substituted pyrrolo[3,4‐a]carbazoles (Bleile, Wagner, & Otto, 2005). Another research focused on synthesizing new bioactive aromatic heterocyclic macromolecules with a monosaccharide core using derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, highlighting its potential in biological applications (Mahmood, Salman, & Abd, 2022).

Organocatalytic Reactions

Its use in organocatalytic reactions, particularly in asymmetric Michael addition, has been documented. One study reported the Michael addition of aliphatic aldehydes to indolylnitroalkenes using (S)-diphenylprolinol trimethylsilyl ether as an organocatalyst, yielding tryptamine precursors (Chen et al., 2013).

Photocatalysis and Synthesis of Functionalized Nitrogen-based Heterocycles

In photocatalysis, a study highlighted its role in a metal- and additive-free photochemical process for synthesizing indoles and oxindoles (da Silva et al., 2015).

Structural and Spectroscopic Analysis

1-(Trimethylsilyl)-1H-indole derivatives have been analyzed structurally and spectroscopically. Tariq et al. (2020) synthesized and characterized novel indole derivatives, providing insights into their potential high-tech applications, such as in nonlinear optical (NLO) properties (Tariq et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

indol-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTIWXTUSQSDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347482 | |

| Record name | 1-(Trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)-1H-indole | |

CAS RN |

17983-42-5 | |

| Record name | 1-(Trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)

![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)